4-(Piperidin-3-ylmethyl)piperazin-2-one dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-(Piperidin-3-ylmethyl)piperazin-2-one dihydrochloride”, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C12H23N3O.2ClH/c1-2-11-12(16)14-6-7-15(11)9-10-4-3-5-13-8-10;;/h10-11,13H,2-9H2,1H3,(H,14,16);2*1H
. This compound has a molecular weight of 298.26 . Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 298.26 . The compound should be stored sealed in a dry room .Scientific Research Applications
Crystal Structure Analysis
- Crystal Structures of Structurally Related Compounds : Compounds structurally related to 4-(Piperidin-3-ylmethyl)piperazin-2-one dihydrochloride, such as 1-aryl-4-(biarylmethylene)piperazine, have been crystallized and studied using X-ray diffraction. The research shows extensive hydrogen bonding and short contact interactions forming one-dimensional and two-dimensional networks (Ullah, Altaf, & Mansha, 2017).
Pharmacological Properties
- Selective Serotonin 4 Receptor Agonists : Benzamide derivatives of compounds similar to this compound have shown potential as selective serotonin 4 receptor agonists, influencing gastrointestinal motility (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Medicinal Chemistry
- Synthesis of Orthogonally Protected Derivatives : Orthogonally protected derivatives of piperidin-3-ylmethanamine and piperidin-4-ylmethanamine, related to this compound, have been synthesized, demonstrating their significance in medicinal chemistry and drug discovery (Košak, Brus, & Gobec, 2014).
Metabolism Studies
- Metabolism of Related Antineoplastic Agents : Studies on the metabolism of related compounds, such as flumatinib, have revealed insights into the primary metabolic pathways, including N-demethylation, N-oxidation, and hydroxylation, which are relevant to understanding the metabolism of similar compounds like this compound (Gong, Chen, Deng, & Zhong, 2010).
Synthesis and Activity Studies
- Synthesis of Piperidine and Piperazine Derivatives : The synthesis of novel substituted piperidines and piperazines, closely related to this compound, has been explored, highlighting their potential in receptor binding assays (Penjisevic, Sukalovic, Andric, Roglić, Novaković, Soskic, & Kostic-Rajacic, 2016).
Antiproliferative and ADMET Studies
- Antiproliferative Effects of Derivatives : Research on 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues, which are structurally similar, has shown considerable growth inhibition of human cancer cell lines, contributing to the understanding of compounds like this compound in cancer research (Harishkumar, Nd, & Sm, 2018).
Anticonvulsant and Antimicrobial Activities
- Anticonvulsant and Antimicrobial Potential : The synthesis of kojic acid derivatives, related to this compound, has revealed their potential as anticonvulsant compounds, offering insights into similar compounds' therapeutic applications (Aytemir, Septioğlu, & Çalış, 2010).
Properties
IUPAC Name |
4-(piperidin-3-ylmethyl)piperazin-2-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.2ClH/c14-10-8-13(5-4-12-10)7-9-2-1-3-11-6-9;;/h9,11H,1-8H2,(H,12,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLPXSDDQPSYQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCNC(=O)C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.